molecular formula C16H24N6OS B2987177 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 946313-56-0

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

Cat. No. B2987177
CAS RN: 946313-56-0
M. Wt: 348.47
InChI Key: MSSAKTNPMWXMEN-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C16H24N6OS and its molecular weight is 348.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Disorders Treatment

A novel PDE9A inhibitor, identified for its potential in the treatment of cognitive disorders, was developed using structure-based drug design. This compound has shown to elevate central cGMP levels in the brain and CSF of rodents and exhibits procognitive activity in several rodent models. It has also demonstrated synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, making it a promising pharmacological tool for testing clinical hypotheses in disease states associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Anticancer and Anti-5-Lipoxygenase Agents

Research into novel pyrazolopyrimidines derivatives has shown significant anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through a condensation process and screened for their cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, revealing a structure-activity relationship (SAR) that supports their potential therapeutic applications (Rahmouni et al., 2016).

Insecticidal Properties

A study on the synthesis of innovative heterocycles incorporating a thiadiazole moiety explored their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. These compounds, derived from a versatile precursor, showed promising insecticidal activity, highlighting their potential utility in agricultural pest management (Fadda et al., 2017).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Research on pyrazolo[1,5-a]pyrimidin-7-ones has led to the discovery of a new class of NSAIDs that lack ulcerogenic activity. This study synthesized various pyrazolo[1,5-a]pyrimidines to explore the relationship between structural modifications and their anti-inflammatory properties. The findings indicate a specific compound with high activity and a better therapeutic index than traditional NSAIDs, without the associated ulcerogenic effects (Auzzi et al., 1983).

Antioxidant Activity

Design, synthesis, and biological evaluation of novel 1H-3-Indolyl derivatives as significant antioxidants were conducted. These derivatives showcased high-efficiency antioxidants, particularly against ABTS, owing to the incorporation of key heterocycles. Molecular docking studies proposed their mechanism of action as promising cytochrome c peroxidase inhibitors, offering insights into developing superior antioxidant compounds (Aziz et al., 2021).

properties

IUPAC Name

2-methyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-11(2)15(23)17-6-9-22-14-12(10-18-22)13(19-16(20-14)24-3)21-7-4-5-8-21/h10-11H,4-9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSAKTNPMWXMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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